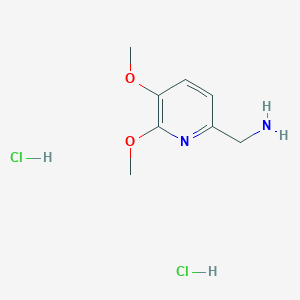

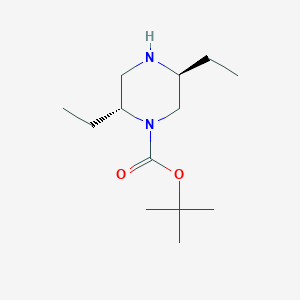

N,N-Diethyl-4-methylquinoline-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Diethyl-4-methylchinolin-6-carboxamid ist eine chemische Verbindung, die zur Chinolin-Familie gehört. Chinolin-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt. Diese Verbindung zeichnet sich durch das Vorhandensein eines Chinolin-Ringsystems aus, das mit Diethyl- und Methylgruppen sowie einer Carboxamid-Funktionseinheit substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N,N-Diethyl-4-methylchinolin-6-carboxamid beinhaltet typischerweise die Reaktion von 4-Methylchinolin mit Diethylamin und einem Carboxylierungsmittel. Ein häufiges Verfahren umfasst die folgenden Schritte:

Ausgangsmaterial: 4-Methylchinolin.

Reagenzien: Diethylamin, Carboxylierungsmittel (z. B. Kohlendioxid oder Phosgen).

Reaktionsbedingungen: Die Reaktion wird üblicherweise unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Toluol oder Dichlormethan durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung der Carboxamid-Gruppe zu erleichtern.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von N,N-Diethyl-4-methylchinolin-6-carboxamid kontinuierliche Strömungsreaktoren beinhalten, um die Ausbeute und Effizienz zu optimieren. Die Verwendung von Katalysatoren und automatisierten Systemen kann den Produktionsprozess weiter verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

N,N-Diethyl-4-methylchinolin-6-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydrochinolin-Derivaten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Oxidation: Chinolin-N-Oxide.

Reduktion: Dihydrochinolin-Derivate.

Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-4-methylchinolin-6-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Chinolin-Derivate verwendet.

Biologie: Untersucht wegen seiner möglichen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Für seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-4-methylquinoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-4-methylquinoline-6-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Der Wirkungsmechanismus von N,N-Diethyl-4-methylchinolin-6-carboxamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, die am mikrobiellen Wachstum beteiligt sind, was zu ihren antimikrobiellen Wirkungen führt. Die genauen molekularen Pfade und Zielstrukturen können je nach spezifischer Anwendung und biologischem Kontext variieren.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N,N-Diethyl-4-methylchinolin-3-carboxamid

- N,N-Diethyl-4-methylchinolin-5-carboxamid

- N,N-Diethyl-4-methylchinolin-7-carboxamid

Einzigartigkeit

N,N-Diethyl-4-methylchinolin-6-carboxamid ist durch sein spezifisches Substitutionsmuster am Chinolinring einzigartig. Diese spezielle Anordnung von Funktionseinheiten kann zu unterschiedlichen chemischen und biologischen Eigenschaften im Vergleich zu anderen ähnlichen Verbindungen führen.

Eigenschaften

CAS-Nummer |

91776-74-8 |

|---|---|

Molekularformel |

C15H18N2O |

Molekulargewicht |

242.32 g/mol |

IUPAC-Name |

N,N-diethyl-4-methylquinoline-6-carboxamide |

InChI |

InChI=1S/C15H18N2O/c1-4-17(5-2)15(18)12-6-7-14-13(10-12)11(3)8-9-16-14/h6-10H,4-5H2,1-3H3 |

InChI-Schlüssel |

SIPCYESACHKORY-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=O)C1=CC2=C(C=CN=C2C=C1)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

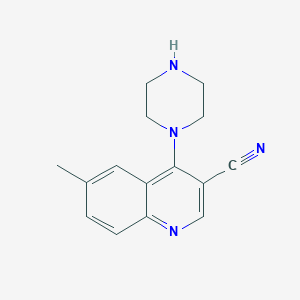

![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)

![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)